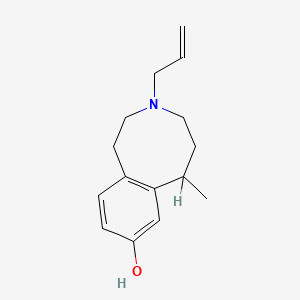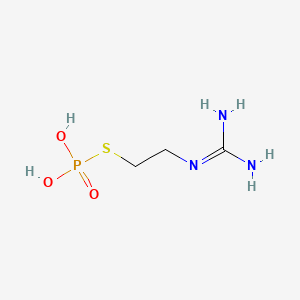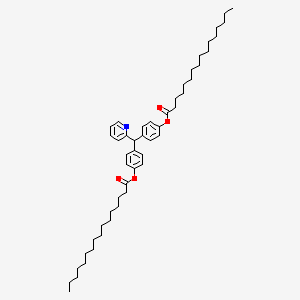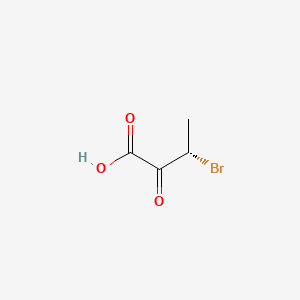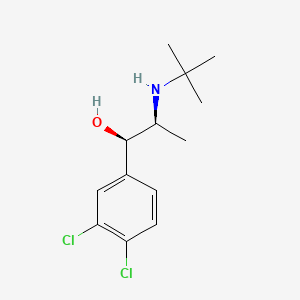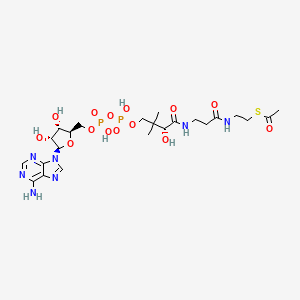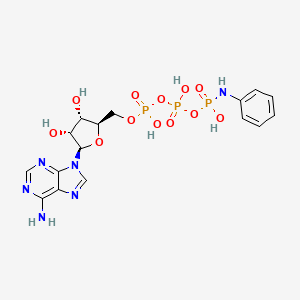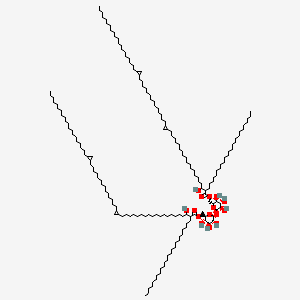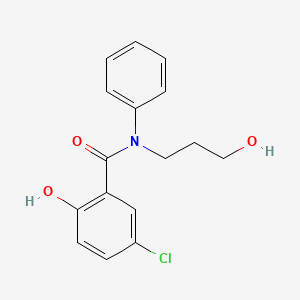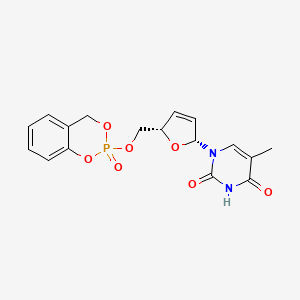
CycloSal-d4TMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CycloSal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2′,3′-didehydro-2′,3′-dideoxythymidine . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
CycloSal-d4TMP undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The compound is designed to be cleaved by simple but selective chemical hydrolysis, leading to the release of the active nucleotide monophosphate . Common reagents used in these reactions include water and various catalysts that facilitate the hydrolysis process . The major product formed from these reactions is the nucleotide monophosphate, which is the active form of the compound .
Scientific Research Applications
CycloSal-d4TMP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the delivery of nucleotide monophosphates . In biology, it is used to investigate the intracellular release of nucleotides and their subsequent effects on cellular processes . In medicine, this compound is studied for its antiviral properties, particularly against human immunodeficiency virus . In industry, it is used in the development of new antiviral drugs and delivery systems .
Mechanism of Action
The mechanism of action of CycloSal-d4TMP involves the selective delivery of the nucleotide 5′-monophosphate by controlled, chemically induced hydrolysis . Once inside the cell, the compound is hydrolyzed to release the active nucleotide monophosphate . This nucleotide then undergoes further phosphorylation to form the triphosphate, which inhibits viral replication by targeting viral enzymes . The molecular targets and pathways involved include the inhibition of viral reverse transcriptase and the prevention of viral DNA synthesis .
Comparison with Similar Compounds
CycloSal-d4TMP is unique compared to other similar compounds due to its selective delivery mechanism and high antiviral potency . Similar compounds include other nucleotide prodrugs such as 2′,3′-dideoxy-2′,3′-didehydrothymidine and its derivatives . this compound has been shown to be more efficient in releasing the active nucleotide monophosphate and generating the triphosphate, leading to higher antiviral activity .
Properties
Molecular Formula |
C17H17N2O7P |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-methyl-1-[(2R,5S)-5-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1 |
InChI Key |
NEUXRWCLDPVEMR-OHDXJBIGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3 |
Synonyms |
cycloSal-d4TMP Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



